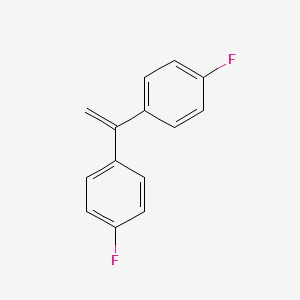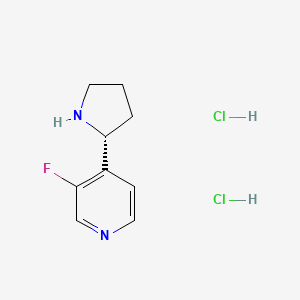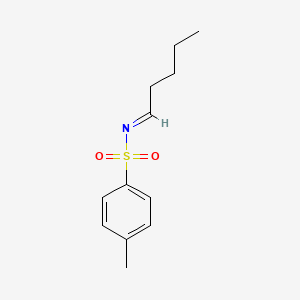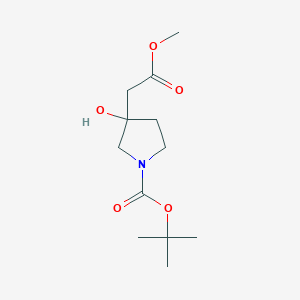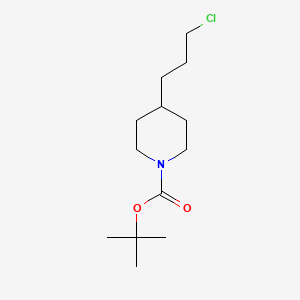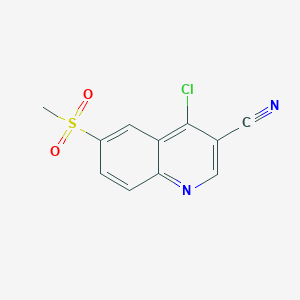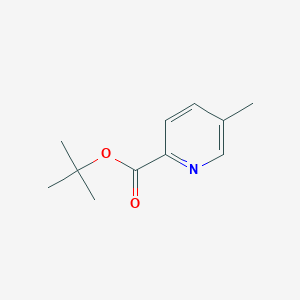![molecular formula C8H6Br2OS B13659370 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one CAS No. 25074-27-5](/img/structure/B13659370.png)
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is a chemical compound with the molecular formula C8H6Br2OS It is known for its unique structure, which includes a benzo[b]thiophene core with two bromine atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one typically involves the bromination of 6,7-dihydro-5H-benzo[b]thiophen-4-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[b]thiophenes, while reduction reactions produce alcohol derivatives.
Applications De Recherche Scientifique
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one exerts its effects involves interactions with specific molecular targets. The bromine atoms and the ketone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6,7-dihydro5H-benzo[b]thiophen-4-one
- 6,7-Dihydro5H-benzo[b]thiophen-4-one
- 5,5-Dichloro-6,7-dihydro5H-benzo[b]thiophen-4-one
Uniqueness
5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different halogen atoms or lack halogenation altogether.
Propriétés
Numéro CAS |
25074-27-5 |
|---|---|
Formule moléculaire |
C8H6Br2OS |
Poids moléculaire |
310.01 g/mol |
Nom IUPAC |
5,5-dibromo-6,7-dihydro-1-benzothiophen-4-one |
InChI |
InChI=1S/C8H6Br2OS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2 |
Clé InChI |
IQFUZHCHKQSSOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2=C1SC=C2)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


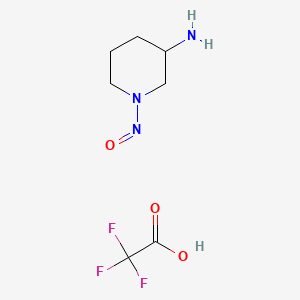
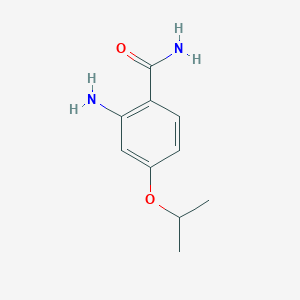
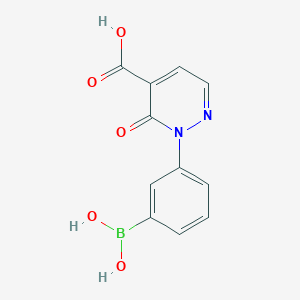
![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
